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Compound of Interest

Compound Name: ODM-204

Cat. No.: B1150134

Disclaimer: Publicly available information on the specific metabolites of ODM-204 is limited.
The following technical support center provides general guidance and best practices for the
metabolite identification of novel small molecules like ODM-204, based on its known
mechanism of action and data from preclinical studies.

Frequently Asked Questions (FAQSs)

Q1: What is the primary metabolic pathway anticipated for a dual CYP17A1 and androgen
receptor inhibitor like ODM-2047

Given that ODM-204 is a non-steroidal inhibitor of CYP17A1, a cytochrome P450 enzyme, it is
likely metabolized by other CYP enzymes in the liver. Common metabolic pathways for such
compounds include oxidation (hydroxylation, N-dealkylation) and subsequent conjugation
reactions (glucuronidation, sulfation) to increase water solubility and facilitate excretion.

Q2: In which preclinical species has the pharmacokinetics of ODM-204 been studied?

Preclinical studies for ODM-204 were conducted in both rodents (rats) and non-human
primates (cynomolgus monkeys).[1] These species are commonly used to assess the
pharmacokinetic and metabolic profile of new drug candidates before human trials.

Q3: Are there any known metabolites of ODM-204 identified in these preclinical studies?
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Specific structural information and quantitative data for the metabolites of ODM-204 are not
available in the public domain. Further development of ODM-204 was halted due to its
pharmacokinetic properties, which may be the reason for the limited published data on its
metabolism.[2][3]

Q4: What analytical techniques are most suitable for identifying metabolites of ODM-2047

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS)
is the primary technique for metabolite profiling and identification. High-resolution mass
spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of
unknown metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for
definitive structural confirmation of significant metabolites.

Q5: How can | troubleshoot poor sensitivity when analyzing potential ODM-204 metabolites by
LC-MS?

Poor sensitivity can arise from several factors. Refer to the Troubleshooting Guide below for
detailed solutions. Key areas to investigate include sample preparation, chromatographic
conditions, and mass spectrometer source parameters.

Quantitative Data Summary

Due to the limited publicly available data, a comprehensive table of ODM-204 metabolite
concentrations cannot be provided. However, the table below summarizes the known
pharmacokinetic properties of the parent drug, ODM-204, in preclinical species.
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Experimental Protocols

As specific metabolite identification studies for ODM-204 are not published, a detailed,

validated protocol cannot be provided. However, a generalizable experimental workflow for the

metabolite identification of a novel compound like ODM-204 is outlined below.
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Hypothetical Experimental Workflow for ODM-204
Metabolite Identification

¢ In Vitro Metabolism:

o Objective: To identify potential metabolites and the primary enzymes involved in the
metabolism of ODM-204.

o Method:

1. Incubate ODM-204 with liver microsomes from preclinical species (rat, monkey) and
humans. Include co-factors such as NADPH for Phase | reactions and UDPGA and
PAPS for Phase Il reactions.

2. Perform incubations with specific recombinant human CYP enzymes to identify the key
enzymes responsible for metabolism.

3. Quench the reactions at various time points with a cold organic solvent (e.g.,
acetonitrile).

4. Centrifuge the samples to precipitate proteins and collect the supernatant for LC-
MS/MS analysis.

 In Vivo Metabolism in Preclinical Species:

o Objective: To identify the major circulating and excreted metabolites of ODM-204 in rats

and monkeys.

o Method:
1. Administer a single oral dose of ODM-204 to rats and monkeys.[1][3]
2. Collect plasma, urine, and feces at multiple time points post-dose.

3. Process the samples for analysis. Plasma samples can be subjected to protein
precipitation. Urine samples may require dilution. Fecal samples will need
homogenization and extraction.
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4. Analyze the processed samples by LC-HRMS to profile and identify the metabolites.

o Metabolite Identification and Structural Elucidation:
o Objective: To identify and characterize the chemical structures of the detected metabolites.
o Method:

1. Analyze the samples using a high-resolution mass spectrometer to obtain accurate
mass measurements of the parent drug and its metabolites.

2. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the
metabolites.

3. Compare the fragmentation patterns of the metabolites with that of the parent drug to
propose sites of metabolic modification.

4. Utilize metabolite identification software to predict potential biotransformations and aid
in data interpretation.

5. For major metabolites, isolation and subsequent analysis by NMR may be necessary for
unambiguous structure confirmation.

Troubleshooting Guides
Troubleshooting Common Issues in LC-MS/MS
Metabolite Identification

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1150134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Issue

Potential Cause(s)

Recommended Solution(s)

No or Low Metabolite Signal

- Inefficient extraction of
metabolites.- lon suppression
from matrix components.- Low
abundance of the metabolite.-
Inappropriate MS source

parameters.

- Optimize the sample
extraction procedure.- Improve
chromatographic separation to
resolve metabolites from
interfering matrix components.-
Use a more sensitive mass
spectrometer or increase the
sample concentration if
possible.- Optimize source
parameters (e.g., gas flows,

temperature, voltages).

Poor Chromatographic Peak

Shape

- Column overload.-
Incompatible sample solvent
with the mobile phase.-

Column degradation.

- Dilute the sample.- Ensure
the sample is dissolved in a
solvent similar in strength to
the initial mobile phase.-

Replace the analytical column.

Inconsistent Retention Times

- Fluctuations in mobile phase
composition.- Changes in
column temperature.- Column

aging.

- Prepare fresh mobile phases
and ensure proper mixing.-
Use a column oven to maintain
a stable temperature.- Use a
new column or re-equilibrate

the existing one.

Difficulty in Structural

- Insufficient fragmentation in

MS/MS.- Co-elution of isomeric

- Optimize collision energy in
MS/MS experiments.- Improve
chromatographic resolution to

separate isomers.- Utilize high-

Elucidation metabolites.- Complex resolution MS to confirm
fragmentation pattern. elemental composition and
consult spectral libraries or in-
silico fragmentation tools.
Visualizations
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Caption: Signaling pathway of ODM-204's dual inhibitory action.
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Caption: A general experimental workflow for metabolite identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery and development of ODM-204: A Novel nonsteroidal compound for the
treatment of castration-resistant prostate cancer by blocking the androgen receptor and
inhibiting CYP17AL1 - PubMed [pubmed.nchbi.nim.nih.gov]

2. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

3. researchgate.net [researchgate.net]

4. ascopubs.org [ascopubs.org]

To cite this document: BenchChem. [Technical Support Center: Metabolite Identification of
ODM-204 in Preclinical Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1150134#metabolite-identification-of-odm-204-in-
preclinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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